molecular formula C16H18N6O3 B2583856 2-ethoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034569-83-8

2-ethoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Cat. No.: B2583856
CAS No.: 2034569-83-8
M. Wt: 342.359
InChI Key: KKIRKNWJLRHBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is an intricate organic compound notable for its multifaceted applications in scientific research. It brings together distinct functional groups into one molecule, making it a subject of interest for synthetic chemists and researchers alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involves a multi-step process

  • Step 1: : Formation of the 1,2,4-oxadiazole ring through cyclization of a nitrile and hydrazide under acidic conditions.

  • Step 2: : Click chemistry to introduce the 1H-1,2,3-triazole using azide and alkyne components in the presence of copper (I) catalyst.

  • Step 3: : Coupling reaction involving 2-ethoxybenzoyl chloride and the formed intermediate under basic conditions to yield the final product.

Industrial Production Methods

While industrial production methods are more streamlined and optimized for scale, the primary synthetic strategy remains similar. Catalysts, solvents, and other reagents are selected to maximize yield and purity while ensuring cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can be oxidized using standard oxidizing agents resulting in various oxidized derivatives.

  • Reduction: : Reduction typically affects the nitro or carbonyl groups in the molecule when treated with reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, especially on the benzamide moiety and triazole ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halides, acids, alkylating agents in presence of bases or acids as catalysts.

Major Products Formed

The products of these reactions can vary but often include various substituted benzamides, triazoles, or oxadiazoles, depending on the reaction type and conditions.

Scientific Research Applications

2-ethoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide has broad applications across different fields:

  • Chemistry: : Used as an intermediate in organic synthesis, aiding in the construction of more complex molecules.

  • Biology: : It can act as a molecular probe in studying enzyme interactions and protein functions.

  • Medicine: : Potential therapeutic applications as a drug candidate due to its diverse biological activity.

  • Industry: : Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application.

  • Molecular Targets: : Often interacts with enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Can influence signaling pathways, metabolic routes, or gene expression depending on its structure and the functional groups involved.

Comparison with Similar Compounds

2-ethoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide stands out due to its unique combination of functional groups. Similar compounds might include:

  • 2-ethoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)ethyl)benzamide: : Lacks the triazole ring.

  • N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: : Lacks the ethoxy group.

The structural differences in these compounds impact their reactivity and applications, with this compound providing a more versatile platform for various modifications.

Hope that thoroughly scratches the surface of this intriguing compound for you!

Properties

IUPAC Name

2-ethoxy-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-3-24-14-7-5-4-6-12(14)15(23)17-8-9-22-10-13(19-21-22)16-18-11(2)20-25-16/h4-7,10H,3,8-9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIRKNWJLRHBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.